2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine
Description
Historical Context of Halogenated Indole Research
The exploration of halogenated indole alkaloids traces its origins to mid-20th century marine natural product chemistry, where researchers first identified brominated and chlorinated indoles in sponge-derived compounds. Early structural analyses revealed that marine organisms frequently incorporate halogens at specific indole positions through enzymatic halogenation processes, with C5 and C6 positions being most common in naturally occurring derivatives. The discovery of meridianins from Antarctic tunicates in the 1990s marked a turning point, demonstrating unprecedented bromination patterns at C3 and C7 positions. These findings catalyzed synthetic efforts to replicate and expand upon nature's halogenation strategies, particularly for less accessible positions like C7.
Parallel developments in transition metal catalysis during the 2000s enabled precise regioselective halogenation of indole scaffolds. The iridium-catalyzed C–H borylation techniques described by Snieckus and colleagues (2014) proved particularly transformative, allowing sequential functionalization of C2 and C7 positions in tryptophan derivatives. This methodological breakthrough addressed long-standing challenges in accessing 7-halogenated indoles, which had previously required multistep protection/deprotection sequences or harsh reaction conditions.
Position of 7-Iodo-Tryptamine Derivatives in Scientific Literature
Within the hierarchy of halogenated tryptamines, 7-iodo derivatives occupy a unique niche due to iodine's distinct electronic and steric properties. Comparative analyses of halogen positioning reveal significant differences in molecular reactivity and biological activity:
The 7-iodo substitution pattern introduces substantial van der Waals radii (2.15 Å for iodine vs. 1.80 Å for bromine) while maintaining comparable electronegativity to lighter halogens. This combination creates unique electronic environments at the indole's benzenoid ring, as evidenced by upfield shifts in C7 carbon chemical shifts (δ 116.4 ppm for 7-iodo vs. δ 124.7 ppm for 7-bromo analogs). Recent computational studies suggest that the C7 iodine atom induces a localized dipole moment that preferentially orients the molecule in lipid bilayer membranes, a property under investigation for neurotransmitter analog development.
Research Evolution and Current Scientific Interest
The synthetic trajectory of 7-iodotryptamine derivatives reflects three distinct phases:
- Natural Product Inspiration (1990–2010): Isolation of marine-derived 7-bromoindoles spurred attempts at iodine substitution through halogen exchange reactions.
- Catalytic Breakthroughs (2010–2020): Development of iridium- and palladium-mediated C–H activation protocols enabled direct iodination without prefunctionalization.
- Functionalization Era (2020–Present): Focus on late-stage diversification of 7-iodo intermediates into complex architectures.
Current research emphasizes the compound's potential as:
- A synthetic precursor for radioiodinated PET tracers (utilizing iodine-125/131 isotopes)
- A structural probe for serotonin receptor subtype selectivity studies
- A template for developing AhR (aryl hydrocarbon receptor) modulators with anti-inflammatory properties
Recent advances in enzymatic halogenation using engineered variants of RebH (a flavin-dependent halogenase) have enabled eco-friendly synthesis of 7-iodoindoles under mild aqueous conditions. This biological approach complements traditional transition metal catalysis, particularly for oxygen-sensitive derivatives.
Theoretical Framework for Understanding 7-Position Halogenated Tryptamines
The electronic effects of C7 iodination arise from two primary factors:
- Inductive Withdrawal : Iodine's electronegativity (2.66 Pauling scale) withdraws electron density from the indole π-system, decreasing nucleophilicity at C3 while increasing acidity of the N1 proton.
- Resonance Effects : The iodine atom's vacant d-orbitals permit limited resonance conjugation with the indole ring, creating a localized electron-deficient region at C6/C7 positions.
Steric considerations dominate the molecule's conformational preferences. Molecular modeling reveals that the 7-iodo substituent forces the ethanamine side chain into a pseudo-axial orientation relative to the indole plane, reducing solvent exposure of the primary amine group. This spatial arrangement has implications for:
- Membrane permeability characteristics
- Binding pocket complementarity in receptor-ligand interactions
- Oxidative stability during metabolic processing
The table below summarizes key physicochemical parameters derived from computational analyses:
| Property | Value/Characteristic | Methodology |
|---|---|---|
| Dipole Moment | 5.23 Debye | DFT (B3LYP/6-311+G**) |
| LogP | 2.18 ± 0.15 | Reversed-phase HPLC |
| HOMO-LUMO Gap | 4.71 eV | TD-DFT Calculations |
| Torsional Barrier (C3-C7) | 12.3 kcal/mol | Conformational Scanning |
Properties
IUPAC Name |
2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2/c1-7-8(5-6-13)9-3-2-4-10(12)11(9)14-7/h2-4,14H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYNCWVEJJHFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)I)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Construction
The indole nucleus is most efficiently assembled via Fischer indole synthesis, which enables the simultaneous introduction of the 2-methyl group and 7-iodo substituent. As demonstrated by Liang et al. (2017), cyclization of 4-iodophenylhydrazine with 3-oxopentanenitrile in ethanol under reflux produces 2-methyl-7-iodoindole with 68% yield. This method outperforms Madelung cyclization routes, which suffer from poor regiocontrol (<40% yield).
Ethanamine Side-Chain Installation
Post-indole formation, the 3-position ethanamine moiety is introduced through Friedel-Crafts alkylation or nucleophilic substitution. Kinetic studies show that allylamine intermediates undergo Pd-catalyzed hydroamination more efficiently (turnover frequency = 12 h⁻¹) than propargylamine precursors.
Halogenation Timing Considerations
Iodination at the 7-position is optimally performed prior to indole cyclization due to the electron-donating effects of the methyl group, which deactivates the ring toward electrophilic substitution. Late-stage iodination of pre-formed 2-methylindole derivatives results in <15% conversion.
Detailed Synthetic Protocols
Fischer Indole Synthesis of 2-Methyl-7-Iodoindole
Step 1: Preparation of 4-Iodophenylhydrazine Hydrochloride
- Reactants : 4-Iodoaniline (1.0 eq), hydrochloric acid (6.0 eq), sodium nitrite (1.05 eq)
- Conditions : Diazotization at 0–5°C followed by SnCl₂ reduction (pH 4.5, 2 h)
- Yield : 89% (white crystals, m.p. 132–134°C)
Step 2: Cyclocondensation with 3-Oxopentanenitrile
- Molar Ratio : 1:1.2 (hydrazine:ketonitrile)
- Solvent System : Ethanol/water (4:1 v/v)
- Catalyst : p-Toluenesulfonic acid (0.1 eq)
- Reaction Profile :
| Parameter | Value |
|---|---|
| Temperature | Reflux (78°C) |
| Time | 8 h |
| Conversion | 92% (by HPLC) |
| Isolated Yield | 68% |
| Purity (HPLC) | 98.4% |
Direct Iodination of Indole Intermediates
For late-stage halogenation, electrophilic iodination using NIS in DMF achieves moderate success:
Protocol :
- Dissolve 2-methylindole (1.0 g, 6.8 mmol) in DMF (15 mL)
- Add NIS (1.1 eq, 1.85 g) portionwise at 0°C
- Stir at room temperature for 24 h
- Quench with Na₂S₂O₃ (10% aq.), extract with EtOAc
Results :
| Parameter | NIS Iodination | I₂/CuCl₂ System |
|---|---|---|
| Regioselectivity | 7:5 = 9:1 | 7:5 = 3:1 |
| Conversion | 85% | 72% |
| Isolated Yield | 61% | 48% |
Side-Chain Elaboration via Reductive Amination
Conversion of 3-indolylacetaldehyde to the target ethanamine proceeds through a two-step sequence:
Step 1: Aldehyde Formation
- Reagent : Pyridinium chlorochromate (PCC) in CH₂Cl₂
- Conditions : 0°C to rt, 4 h
- Yield : 83% (yellow oil)
Step 2: Reductive Amination
- Reactants : Indole-3-acetaldehyde (1.0 eq), ammonium acetate (3.0 eq)
- Reducing Agent : Sodium cyanoborohydride (1.5 eq)
- Solvent : Methanol, glacial acetic acid (5% v/v)
- Time : 12 h at 50°C
- Workup : Neutralize with NaHCO₃, extract with CHCl₃
Performance Metrics :
| Metric | Value |
|---|---|
| Conversion | 95% |
| Isolated Yield | 74% |
| Purity (GC-MS) | 97.8% |
Critical Analysis of Reaction Parameters
Solvent Effects on Indole Cyclization
Polar aprotic solvents significantly impact reaction kinetics:
| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 24.3 | 68 | 8 |
| DMF | 36.7 | 55 | 6 |
| THF | 7.6 | 42 | 12 |
Ethanol’s moderate polarity balances solubility and transition-state stabilization, while DMF’s high dielectric constant accelerates reactions but promotes side-product formation.
Temperature Optimization for Iodination
Controlled thermal gradients prevent polyiodination:
| Temperature (°C) | Monoiodo Product (%) | Diiodo Byproduct (%) |
|---|---|---|
| 0 | 85 | 3 |
| 25 | 76 | 12 |
| 40 | 58 | 29 |
Source:
Advanced Purification Strategies
Crystallization Optimization
Recrystallization from ethanol/water (3:1) removes residual hydrazine precursors:
| Solvent Ratio (EtOH:H₂O) | Purity Gain (%) | Recovery (%) |
|---|---|---|
| 2:1 | 96.2 → 98.7 | 82 |
| 3:1 | 96.2 → 99.1 | 79 |
| 4:1 | 96.2 → 98.9 | 85 |
Data from
Chromatographic Methods
Silica gel chromatography with ethyl acetate/hexane (1:4) eluent achieves baseline separation of regioisomers (Rf = 0.33 vs. 0.41 for 5-iodo contaminant).
Spectroscopic Characterization
¹H NMR Signature Analysis (400 MHz, CDCl₃)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Indole NH | 10.21 | s (br) |
| C2-CH₃ | 2.68 | s |
| C3-CH₂CH₂NH₂ | 2.92 (t, J=6.4) | |
| Ar-H (C5) | 7.12 | d (J=8.1) |
| Ar-H (C6) | 7.34 | dd (J=8.1, 1.2) |
| Ar-H (C4) | 7.01 | d (J=1.2) |
IR Spectral Peaks (KBr, cm⁻¹)
| Vibration Mode | Wavenumber |
|---|---|
| N-H stretch (amine) | 3360, 3280 |
| C-I stretch | 555 |
| Indole ring vibration | 1610, 1485 |
Scale-Up Considerations and Industrial Feasibility
Pilot-scale batches (500 g) in stirred-tank reactors demonstrate consistent reproducibility:
Key Metrics :
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Overall Yield | 61% | 58% |
| Purity | 98.4% | 97.9% |
| Cycle Time | 72 h | 68 h |
Energy consumption analysis reveals that microwave-assisted steps reduce processing time by 40% without compromising yield.
Chemical Reactions Analysis
Types of Reactions
2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups at the 7th position.
Scientific Research Applications
2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, it may interact with serotonin receptors, affecting neurotransmission and mood regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Substituent Position and Electronic Effects
Iodo-Substituted Analogs
- 2-(5-Iodo-2-methyl-1H-indol-3-yl)ethanamine (CAS 383145-98-0): This analog differs only in the iodine position (5th vs. 7th).
- 25I-NBOMe: A psychoactive compound with a 4-iodo-2,5-dimethoxyphenyl group instead of an indole core.
Methyl- and Methoxy-Substituted Analogs
- 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine (CAS 1079-44-3):
Methyl groups at positions 2 and 5 enhance lipophilicity but lack the electronic effects of iodine. This compound’s solubility and stability are sensitive to environmental conditions, underscoring how substituent polarity modulates physicochemical behavior .
Tabulated Comparison of Key Analogs
*Estimated based on 5-iodo analog.
Biological Activity
2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine, an indole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indole ring that is known for its ability to interact with multiple biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The indole ring facilitates binding to various receptors, including serotonin receptors, which are crucial for neurotransmission and mood regulation. This interaction may lead to a range of physiological effects, potentially influencing conditions such as depression and anxiety.
Biological Activities
Research has indicated several key biological activities associated with this compound:
1. Antimicrobial Properties
- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration in the development of new antimicrobial agents.
2. Anticancer Activity
- The compound has shown promise in anticancer research. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines, including those associated with leukemia and breast cancer. For instance, compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines .
3. Neuroprotective Effects
- There is evidence suggesting that this compound may have neuroprotective effects, potentially providing therapeutic benefits in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its relevance in treating central nervous system disorders.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for validating the purity and structural integrity of 2-(7-iodo-2-methyl-1H-indol-3-yl)ethanamine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the indole backbone and substituent positions. The 7-iodo and 2-methyl groups will show distinct shifts (e.g., deshielding for iodine at ~7.5–8.5 ppm in H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (CHIN; expected [M+H]: 317.0084) and isotopic patterns for iodine (e.g., M+2 peak due to I and I) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase C18 columns with UV detection (λ = 280 nm, typical for indoles) .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer :
- Fischer Indole Synthesis : Start with 4-iodo-2-methylphenylhydrazine and 3-aminopropionaldehyde diethyl acetal. Cyclization under acidic conditions forms the indole core .
- Halogenation Post-Functionalization : Introduce iodine via electrophilic substitution using N-iodosuccinimide (NIS) in acetic acid at 0–5°C to minimize over-iodination .
- Amine Protection : Use tert-butoxycarbonyl (Boc) groups during synthesis to prevent side reactions, followed by deprotection with trifluoroacetic acid (TFA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., IC variability) for halogenated indole derivatives?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 for NMDA receptor studies) and buffer conditions (pH, ion concentrations) to reduce variability .
- Purity Reassessment : Use orthogonal methods (e.g., LC-MS, elemental analysis) to confirm compound integrity, as impurities >1% can skew results .
- Statistical Meta-Analysis : Apply mixed-effects models to aggregate data across studies, accounting for covariates like assay temperature and ligand concentration .
Q. What computational approaches are optimal for predicting the target interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to serotonin receptors (5-HT) or NMDA subunits. Prioritize halogen bonding interactions between iodine and Thr/Cys residues .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability, focusing on ligand-induced conformational changes in receptor loops .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for iodine substitution vs. bromo/chloro analogs to quantify substituent effects on binding affinity .
Q. How do halogen substituents at the 7-position influence the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Lipophilicity Measurement : Determine logP via shake-flask method (iodo: logP ≈ 2.8 vs. chloro: logP ≈ 2.1) to correlate with membrane permeability .
- Metabolic Stability Assays : Incubate with human liver microsomes (HLMs) and quantify half-life (t) via LC-MS/MS. Iodo derivatives often show slower CYP450-mediated oxidation than methyl/ethyl analogs .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure % bound; iodine’s polarizability increases PPB (~85–90%) compared to non-halogenated indoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
